![molecular formula C14H7ClF3NO4 B2640588 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 944666-96-0](/img/structure/B2640588.png)

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

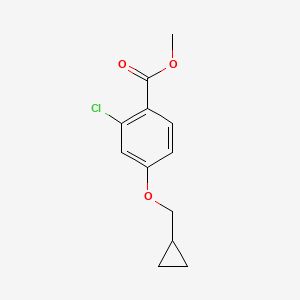

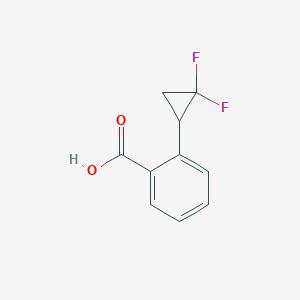

5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a chemical compound with the molecular formula C14H7ClF3NO4 . It is also known as Acifluorfen .

Synthesis Analysis

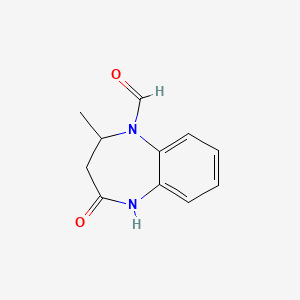

The synthesis of this compound or related compounds typically involves multi-step reactions. For example, 2-Chloro-5-(trifluoromethyl)benzaldehyde can be used as a reactant in a three-component reaction to afford imidazoquinolinoacridinone derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The compound has a molecular weight of 345.658 Da . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the conditions and reactants used. For instance, 2-Chloro-5-(trifluoromethyl)benzaldehyde can react with 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to produce imidazoquinolinoacridinone derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 345.658 Da . More specific properties such as melting point, boiling point, solubility, and others are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Research on aldehydes, including those with similar structures to 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, focuses on their reactivity and applications in synthesizing complex molecules. For instance, Fernández et al. (1990) explored the reaction of benzaldehydes with stabilized sulfur ylides, resulting in highly stereoselective synthesis of glycidamide derivatives, which are valuable in organic synthesis due to their potential in creating epoxy compounds (Fernández, Durante-Lanes, & López-Herrera, 1990).

Analytical Chemistry

In analytical chemistry, derivatives of benzaldehydes, similar to this compound, are utilized for their reactivity with metal ions. Otomo and Kodama (1973) synthesized chloro and nitro derivatives for their application as analytical reagents, demonstrating the basicity changes upon substitution and their ability to form chelates with metal ions, which is crucial for spectrophotometric analysis (Otomo & Kodama, 1973).

Electrosynthesis

Electrosynthesis applications include the work of Thirunavukkarasu (1999), who investigated the electrosynthesis of a precursor molecule to Triclosan, highlighting the compound's relevance in synthesizing antibacterial agents. This study emphasizes the versatility of such compounds in facilitating electrosynthetic routes to important pharmaceuticals (Thirunavukkarasu, 1999).

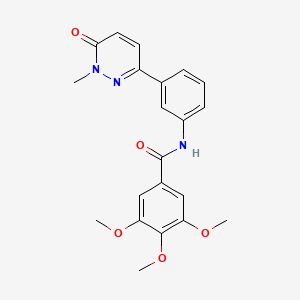

Heterocyclic Chemistry

The formation of heterocyclic rings, as explored by Rao and Ratnam (1958), showcases the potential of chloro and nitro-substituted benzaldehydes in synthesizing benziminazoles, compounds with significant pharmaceutical applications (Rao & Ratnam, 1958).

Material Science

In material science, the synthesis of novel compounds from benzaldehyde derivatives demonstrates their utility in creating materials with potential fire retardant properties, as investigated by Jamain et al. (2021). This research underlines the importance of such compounds in developing new materials with enhanced safety features (Jamain, Khairuddean, Guan-Seng, & Abdul Rahman, 2021).

Propiedades

IUPAC Name |

5-chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO4/c15-10-2-4-12(8(5-10)7-20)23-13-3-1-9(14(16,17)18)6-11(13)19(21)22/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJFKSPRNWAHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2640509.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2640512.png)

![N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2640513.png)

![N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2640514.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2640516.png)

![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)